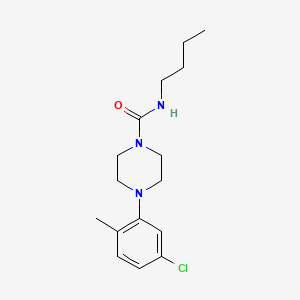![molecular formula C16H21FN2O2 B5484336 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5484336.png)
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone, also known as BFE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BFE is a synthetic compound that belongs to the class of phenylpiperazines and has been studied extensively for its ability to modulate various physiological and biochemical processes.
作用機序
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone works by modulating the activity of GPCRs, which are involved in the regulation of various physiological processes. 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone has also been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain perception and reward.
Biochemical and Physiological Effects:
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone has been shown to have several biochemical and physiological effects. 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and emotion. 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone has also been shown to decrease the levels of inflammatory cytokines, which are involved in the regulation of the immune response.
実験室実験の利点と制限
One of the major advantages of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone is its ability to selectively target specific GPCRs, which makes it a potential therapeutic agent for various diseases and disorders. However, one of the limitations of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone is its relatively low potency, which requires high concentrations of the compound to be effective.
将来の方向性
There are several future directions for the study of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone. One of the most promising directions is the development of more potent analogs of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone that can selectively target specific GPCRs. Another direction is the study of the long-term effects of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone on various physiological processes and the development of more effective delivery methods for 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone. Finally, the study of the potential interactions between 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone and other drugs could provide valuable insights into its therapeutic potential.
合成法
The synthesis of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the conversion of 4-fluoroacetophenone to 4-fluoro-3-nitroacetophenone using nitric acid and acetic anhydride. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amino compound with butyryl chloride to form the final product, 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone.
科学的研究の応用
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone has been extensively studied for its potential therapeutic applications in various diseases and disorders. Some of the most promising applications of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone include its ability to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in the regulation of various physiological processes such as neurotransmission, hormone secretion, and immune response. 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]ethanone has also been shown to have anti-inflammatory, analgesic, and antidepressant effects.
特性
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-3-4-16(21)19-9-7-18(8-10-19)15-6-5-13(12(2)20)11-14(15)17/h5-6,11H,3-4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFCFSGVFNUVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-fluorobenzamide](/img/structure/B5484260.png)

![N-[2-(4-fluorophenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5484274.png)
![7-[4-(benzyloxy)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5484280.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5484281.png)
![rel-(4aS,8aR)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5484282.png)
![1-{[2-(2-pyridinyl)-1-piperidinyl]sulfonyl}azepane](/img/structure/B5484283.png)
![[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid - 2,2'-iminodiethanol (1:1)](/img/structure/B5484295.png)
![2-(3-morpholinyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide hydrochloride](/img/structure/B5484297.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(3-methyl-1-propyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5484305.png)
![7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5484314.png)
![(3S*,4R*)-3-methoxy-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5484325.png)
![3-imino-2-[(4-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5484330.png)
![N-(4-ethoxyphenyl)-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5484351.png)